Cas no 899960-51-1 (1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

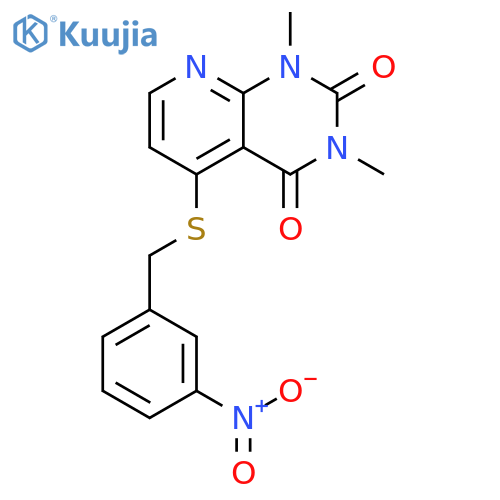

899960-51-1 structure

商品名:1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione

CAS番号:899960-51-1

MF:C16H14N4O4S

メガワット:358.371761798859

CID:5489412

1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 1,3-Dimethyl-5-[[(3-nitrophenyl)methyl]thio]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione

-

- インチ: 1S/C16H14N4O4S/c1-18-14-13(15(21)19(2)16(18)22)12(6-7-17-14)25-9-10-4-3-5-11(8-10)20(23)24/h3-8H,9H2,1-2H3

- InChIKey: QERPIQYAHMPMQN-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(C)C(=O)C2=C(SCC3=CC=CC([N+]([O-])=O)=C3)C=CN=C2N1C

1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2805-1702-10μmol |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2805-1702-20μmol |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2805-1702-40mg |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2805-1702-30mg |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2805-1702-50mg |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2805-1702-1mg |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2805-1702-2μmol |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2805-1702-3mg |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2805-1702-4mg |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2805-1702-15mg |

1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

899960-51-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

899960-51-1 (1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬